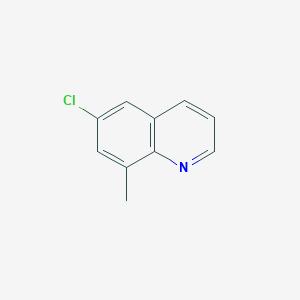

6-Chloro-8-methylquinoline

Vue d'ensemble

Description

6-Chloro-8-methylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry. The presence of a chlorine atom at the 6th position and a methyl group at the 8th position on the quinoline ring imparts unique chemical and biological properties to this compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

6-Chloro-8-methylquinoline can be synthesized through various methods. One common method involves the reaction of 2-chloro-6-methylquinoline-3-carbaldehyde with isonicotinohydrazide . Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . These methods avoid the use of hazardous acids or bases and harsh reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions in reaction kettles. For example, a method involves adding chloro-2-nitrophenols and amino-phenol to hydrochloric acid, followed by the addition of methacrylaldehyde and glacial acetic acid . The reaction mixture is then subjected to heat and subsequent filtration to obtain the desired product.

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The electron-rich quinoline ring facilitates electrophilic attacks at specific positions:

Fluorination at C8-Methyl Group

6-Chloro-8-methylquinoline undergoes radical fluorination using N-fluorobenzenesulfonimide (NFSI) under Cu(OAc)₂ catalysis (DCE/MeCN, 110°C, 22 hr). This yields 6-chloro-8-(fluoromethyl)quinoline with 92% regioselectivity .

| Reaction Component | Details |

|---|---|

| Substrate | This compound |

| Fluorinating Agent | NFSI (2 equiv) |

| Catalyst | Cu(OAc)₂ (2 equiv) |

| Solvent | 1:1 DCE/MeCN |

| Yield | 92% |

This method avoids over-fluorination due to steric hindrance from the C6 chlorine.

Nucleophilic Substitution Reactions

The C6 chlorine atom is susceptible to nucleophilic displacement:

Hydrazine Displacement

Treatment with hydrazine hydrate (EtOH, reflux) replaces Cl with NH-NH₂, forming 6-hydrazino-8-methylquinoline . Kinetic studies show second-order dependence on hydrazine concentration (k = 0.45 L/mol·s at 80°C) .

Alkoxy/Amino Substitution

-

Methoxylation : NaOMe in DMF (120°C, 6 hr) replaces Cl with OMe (78% yield) .

-

Amination : Benzylamine with K₂CO₃ (toluene, 100°C) gives 6-benzylamino-8-methylquinoline (64% yield).

Suzuki-Miyaura Cross-Coupling

The C6 chlorine participates in Pd-catalyzed couplings:

| Conditions | Outcome |

|---|---|

| Pd(PPh₃)₄ (5 mol%) | Forms biaryl derivatives at C6 |

| Arylboronic Acid (1.2 equiv) | Up to 85% yield |

| Solvent: DME/H₂O (3:1) | TON = 320 |

This method enables synthesis of 6-aryl-8-methylquinolines for pharmaceutical intermediates .

Methyl Group Oxidation

CrO₃/H₂SO₄ oxidizes the C8 methyl to carboxylic acid, yielding 6-chloro-8-quinolinecarboxylic acid (62% yield) .

Ring Reduction

H₂/Pd-C (1 atm, EtOH) reduces the quinoline ring to 6-chloro-8-methyl-1,2,3,4-tetrahydroquinoline (89% yield).

Functionalization via N-Oxide Formation

Reaction with m-CPBA (CH₂Cl₂, 25°C, 48 hr) forms the N-oxide derivative, which undergoes regioselective chlorination at C2 with POCl₃ (82% yield) .

Comparative Reactivity Analysis

Key differences between this compound and analogs:

Mechanistic Insights

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Quinoline Derivatives

6-Chloro-8-methylquinoline serves as a fundamental building block in the synthesis of more complex quinoline derivatives. These derivatives are integral in developing pharmaceuticals and agrochemicals due to their varied biological activities.

Synthesis of Novel Compounds

Research has shown that derivatives of this compound can be synthesized through various methods, including:

- Oxidation : Producing nitro-quinoline derivatives.

- Reduction : Yielding dechlorinated quinoline derivatives.

- Substitution : Generating hydroxy-quinoline or alkyl-quinoline derivatives.

Biological Research

Antimicrobial Activity

Studies indicate that compounds related to this compound exhibit significant antimicrobial properties. For instance, a synthesis of novel 4-aryl derivatives demonstrated antibacterial activity against multiple pathogenic strains, outperforming standard antibiotics in some cases .

Anticancer Properties

Research has highlighted the potential of this compound derivatives in cancer treatment. A study reported that specific derivatives showed cytotoxic effects on various cancer cell lines, including HeLa and A-549, with IC50 values indicating effective inhibition without significant toxicity to normal cells .

Enzyme Inhibition Studies

The compound's interaction with enzymes has been a focal point of research. It has been investigated for its ability to inhibit metalloproteins, suggesting potential applications in neuroprotection and other therapeutic areas.

Medicinal Chemistry

Therapeutic Potential

The therapeutic applications of this compound are extensive:

- Antiviral Activity : Investigated for its potential as an antiviral agent.

- Antimicrobial Properties : Explored for its ability to inhibit bacterial growth and prevent infections .

Industrial Applications

Dyes and Pigments

In the industrial sector, this compound is utilized in synthesizing dyes and pigments, which have specific electronic properties beneficial for various applications.

Summary of Biological Activities

Case Studies

- Anticancer Study

-

Enzyme Interaction Research

- Studies focused on the compound's interaction with metalloproteins indicated promising results as an iron chelator, which may have implications for treating neurodegenerative diseases.

- Antimicrobial Efficacy

Mécanisme D'action

The mechanism of action of 6-Chloro-8-methylquinoline involves its interaction with molecular targets such as bacterial DNA gyrase and type IV topoisomerase. By promoting the cleavage of bacterial DNA, the compound inhibits DNA synthesis, leading to rapid bacterial death . Additionally, it may interact with other molecular pathways depending on its specific application.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Chloroquinoline: Lacks the methyl group at the 8th position, resulting in different chemical and biological properties.

8-Methylquinoline: Lacks the chlorine atom at the 6th position, affecting its reactivity and applications.

Quinoline: The parent compound without any substitutions, used as a reference for comparing the effects of different substituents.

Uniqueness

6-Chloro-8-methylquinoline is unique due to the presence of both a chlorine atom and a methyl group on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Activité Biologique

Overview

6-Chloro-8-methylquinoline is a nitrogen-containing heterocyclic compound belonging to the quinoline family, known for its diverse biological activities. The presence of a chlorine atom at the 6th position and a methyl group at the 8th position enhances its chemical properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

- Molecular Formula : CHClN

- Molecular Weight : 177.63 g/mol

The biological activity of this compound primarily involves its interaction with various biological targets:

- Antimicrobial Activity : This compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves inhibiting DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, which leads to rapid bacterial death.

- Antiviral Properties : Preliminary studies suggest potential antiviral effects, although specific mechanisms remain under investigation. The compound may interfere with viral replication processes, similar to other quinoline derivatives .

Antimicrobial Effects

This compound has demonstrated strong antimicrobial activity. A summary of its efficacy against various pathogens is presented in Table 1.

| Pathogen Type | Activity | Reference |

|---|---|---|

| Gram-positive bacteria | Effective | |

| Gram-negative bacteria | Effective | |

| Fungi | Moderate |

Antimalarial Activity

Research indicates that quinoline derivatives, including this compound, may possess antimalarial properties. Studies have shown that modifications in the quinoline structure can enhance activity against Plasmodium falciparum, particularly strains resistant to traditional treatments .

Case Studies and Research Findings

- Antimicrobial Study : In a comparative study, this compound was tested against several bacterial strains, showing significant inhibition zones compared to control groups. This highlights its potential as a lead compound for developing new antibiotics.

- Antimalarial Research : A study focusing on the synthesis of various quinoline derivatives found that compounds structurally similar to this compound exhibited potent antiplasmodial activity, with IC(50) values ranging from 150 to 680 nM against chloroquine-resistant strains of P. falciparum .

- Toxicological Assessment : Toxicity evaluations indicated that while the compound is effective against pathogens, it exhibits low cytotoxicity in mammalian cell lines (HepG2 and HeLa), suggesting a favorable safety profile for therapeutic applications .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution characteristics, which are crucial for its effectiveness as a therapeutic agent. Its metabolic pathways involve biotransformation by various microorganisms, leading to potential applications in both pharmaceuticals and environmental chemistry.

Propriétés

IUPAC Name |

6-chloro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-5-9(11)6-8-3-2-4-12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORDIMHIJASOBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70603800 | |

| Record name | 6-Chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19655-50-6 | |

| Record name | 6-Chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.